AMPD2 Inhibitor 2 vs. AMPD2 Inhibitor 1: Sub-Micromolar Potency Against Human and Mouse Orthologs
AMPD2 inhibitor 2 (compound 21) demonstrates inhibitory potency against recombinant human AMPD2 with an IC₅₀ of 0.1 μM (100 nM), whereas AMPD2 inhibitor 1, a structurally distinct pyridine carboxylic acid derivative, exhibits an IC₅₀ of 0.03 μM (30 nM) against the same human enzyme [1][2]. While AMPD2 inhibitor 1 is approximately 3.3-fold more potent against hAMPD2 in this recombinant assay, AMPD2 inhibitor 2 provides defined activity against mouse AMPD2 (IC₅₀ = 0.28 μM), a data point not consistently documented for AMPD2 inhibitor 1, enabling cross-species translational studies [1].
| Evidence Dimension | Inhibitory potency against recombinant human AMPD2 |
|---|---|
| Target Compound Data | IC₅₀ = 0.1 μM (100 nM) for hAMPD2; IC₅₀ = 0.28 μM (280 nM) for mAMPD2 |
| Comparator Or Baseline | AMPD2 inhibitor 1: IC₅₀ = 0.03 μM (30 nM) for hAMPD2; mAMPD2 data not available |
| Quantified Difference | AMPD2 inhibitor 1 is ~3.3-fold more potent against hAMPD2; AMPD2 inhibitor 2 provides defined mAMPD2 activity (IC₅₀ = 0.28 μM) |
| Conditions | Recombinant enzyme assay using AMP as substrate; 30 min preincubation followed by 30 min measurement |
Why This Matters
Procurement decisions for cross-species (mouse-to-human) translational studies require defined ortholog potency data, which AMPD2 inhibitor 2 provides for both hAMPD2 and mAMPD2, whereas comparator data for mAMPD2 is unavailable.
- [1] Kitao Y, Saito T, Watanabe S, Ohe Y, Takahashi K, Akaki T, Adachi T, Doi S, Yamanaka K, Murai Y, Oba M, Suzuki T. The discovery of 3,3-dimethyl-1,2,3,4-tetrahydroquinoxaline-1-carboxamides as AMPD2 inhibitors with a novel mechanism of action. Bioorg Med Chem Lett. 2023 Jan 15;80:129110. View Source
- [2] BindingDB. BDBM50610224 (CHEMBL5269095) Affinity Data: IC₅₀ = 30 nM for recombinant human AMPD2. Accessed via BindingDB.org. View Source
